

Carmichaenine E literature review and historical context

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An In-Depth Technical Guide to the Alkaloids of Aconitum carmichaelii

A Note on "Carmichaenine E"

Initial literature searches for a specific compound named "Carmichaenine E" did not yield any matching results. It is possible that this is a newly identified but not yet widely reported compound, a proprietary name, or a misnomer. This review will therefore focus on the well-characterized and biologically active alkaloids isolated from Aconitum carmichaelii, the plant from which a compound with such a name would likely originate.

Historical Context and Introduction

Aconitum carmichaelii Debeaux, a member of the Ranunculaceae family, has a long history of use in traditional Chinese medicine, where it is known as "Chuan Wu" or "Fu Zi".[1][2] Historically, it has been used to treat a variety of ailments, including pain, inflammation, and cardiovascular conditions.[3][4] However, its use has always been approached with caution due to the well-known toxicity of its constituent alkaloids. Modern phytochemical investigations have led to the isolation and characterization of numerous diterpenoid alkaloids, which are responsible for both the therapeutic and toxic effects of the plant.[3] These compounds are broadly classified into three types: diester-diterpenoid alkaloids (DDAs), monoester-diterpenoid alkaloids (MDAs), and amine-diterpenoid alkaloids. The DDAs, such as aconitine, mesaconitine, and hypaconitine, are the most potent and also the most toxic.[3]



This guide provides a comprehensive review of the key alkaloids from Aconitum carmichaelii, focusing on their biological activities, mechanisms of action, and the experimental methodologies used to elucidate these properties.

Quantitative Data on Biological Activities

The biological activities of the major alkaloids from Aconitum carmichaelii have been quantified in numerous studies. The following tables summarize the key findings.

Table 1: Anticancer and Cytotoxic Activities (IC50 Values)



Alkaloid	Cell Line	Activity	IC50 Value	Reference(s)
Aconitine	KBv200 (oral squamous cell carcinoma)	Cytotoxicity	224.91 μg/mL	[5]
Aconitine	Hepal-6 (hepatoma)	Inhibition of proliferation	150–400 μg/mL	[5]
Aconitine	MCF-7 (breast cancer)	Cytotoxicity	7.58 μΜ	[2][6]
Aconitine	MCF-7/ADR (doxorubicin- resistant breast cancer)	Cytotoxicity	7.02 μΜ	[2][6]
Aconitine	SK-OV-3 (ovarian cancer)	Inhibitory activity	43.78 μΜ	[6]
Aconitine	A2780 (ovarian cancer)	Decreased cell viability	100-400 μg/ml	[4]
Aconitine	HFLS-RA (rheumatoid arthritis fibroblast-like synoviocytes)	Inhibition of proliferation (24h)	775.1 μg/ml	[7]
Aconitine	HFLS-RA (rheumatoid arthritis fibroblast-like synoviocytes)	Inhibition of proliferation (48h)	679.9 μg/ml	[7]
Aconitine	HFLS-RA (rheumatoid arthritis fibroblast-like synoviocytes)	Inhibition of proliferation (72h)	609.9 μg/ml	[7]
Mesaconitine	Not specified	Cytotoxicity	Not specified	_



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Table 2: Anti-inflammatory Activities (IC50 Values)

Alkaloid	Assay	Activity	IC50 Value	Reference(s)
Aconitine	Inhibition of IL-6 production in LPS-induced RAW264.7 macrophages	Anti- inflammatory	Not specified	[6]
Compounds 30 & 31	Nitrotetrazolium chloride detection in activated neutrophils	Anti- inflammatory	25.82 μg/mL & 38.71 μg/mL	[6]
Compounds 33, 34, 35	Inhibition of IL-6 production in LPS-induced RAW264.7 macrophages	Anti- inflammatory	29.60, 18.87, 25.39 μg/mL	[6]

Table 3: Analgesic Activities (EC50 and ED50 Values)



Alkaloid	Animal Model	Activity	EC50/ED50 Value	Reference(s)
Aconitine	Acetic acid- induced pain in mice	Analgesic	0.0591 mg/kg (for derivative 40)	[6]
Aconitine	Acetic acid- induced pain in mice	Analgesic	0.0972 mg/kg (for derivative 42)	[6]
Aconitine	Acetic acid- induced pain in mice	Analgesic	0.0480 mg/kg (for parent compound 15)	[6]
Aconitine	Hot plate test in mice	Analgesic	15 mg/kg (for derivative 47)	[6]
Aconitine	Hot plate test in mice	Analgesic	0.08 mg/kg	[6]
Aconitum Alkaloids	Mice	Antinociceptive (high affinity group)	25 μg/kg	[8]
Aconitum Alkaloids	Mice	Antinociceptive (low affinity group)	20 mg/kg	[8]
Lappaconitine	Acetic acid- induced mice writhing test	Analgesic	3.5 mg/kg	[9]

Table 4: Toxicity Data (LD50 Values)



Alkaloid	Animal Model	Route of Administration	LD50 Value	Reference(s)
Aconitum Alkaloids	Mice	Not specified	70 μg/kg (high affinity group)	[8]
Aconitum Alkaloids	Mice	Not specified	30 mg/kg (low affinity group)	[8]
Mesaconitine	Animal	Oral	1.9 mg/kg	[10]
Mesaconitine	Mice	Intravenous	0.068 mg/kg	[10]
Lappaconitine	Not specified	Not specified	11.7 mg/kg	[9]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- Cell Seeding: Cells (e.g., hiPSC-CMs, A2780) are seeded into 96-well plates at a density of approximately 5 x 104 to 50,000 cells/well and incubated overnight to allow for cell attachment.[4][11][12]
- Compound Treatment: The cells are then treated with various concentrations of the test alkaloid (e.g., aconitine at 0.125 to 8 μM) or a vehicle control (e.g., DMSO).[11][12]
- Incubation: The plates are incubated for a specified period (e.g., 2, 6, or 24 hours).[11][12]
- MTT Addition: Following incubation, MTT solution (e.g., 20 μL of 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.[11][12]
- Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solvent, typically DMSO (e.g., 100 μL).[11][12]



 Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control group.

Cardiomyocyte Damage Assay

This assay evaluates the protective effects of compounds against induced cardiomyocyte damage.

- Cell Culture: H9c2 and rat primary cardiomyocytes are cultured in DMEM supplemented with 10% FBS and antibiotics.[13]
- Induction of Damage: Cardiomyocyte damage can be induced by various agents. For example, aconitine itself is used to induce damage at concentrations around 1.0 µmol/L.[13]
- Treatment: Cells are pre-treated with test compounds before the addition of the damaging agent.
- Assessment of Viability and Apoptosis: Cell proliferation, apoptosis, and reactive oxygen species (ROS) production are measured using methods like flow cytometry and Western blotting.[13]
- Immunohistochemistry: For in vivo studies, heart tissue sections are stained with H&E and Masson's trichrome to observe morphological changes. Apoptotic cells are detected using a TUNEL staining kit.[13]

Analgesic Activity Assays

- Hot Plate Test:
 - Apparatus: A heated plate maintained at a constant temperature (e.g., 54-55°C).
 - Procedure: Mice are placed on the hot plate, and the latency time for a response (e.g., licking a paw, jumping) is recorded.[14][15] A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.
 - Treatment: Test compounds are administered (e.g., orally or intraperitoneally) at various doses before the test.[14]



- Data Analysis: The increase in latency time compared to a control group indicates analgesic activity.[14]
- Acetic Acid-Induced Writhing Test:
 - Procedure: Mice are injected intraperitoneally with a dilute solution of acetic acid (e.g., 0.75%).[15][16]
 - Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 15-30 minutes) after the injection.[16]
 - Treatment: Test compounds are administered prior to the acetic acid injection.[16]
 - Data Analysis: A reduction in the number of writhes compared to a control group indicates analgesic activity.[16]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the toxic effects of aconitine and related alkaloids is the modulation of voltage-gated sodium channels.[17][18] However, their diverse biological activities also involve the modulation of other signaling pathways.

Modulation of Voltage-Gated Sodium Channels

Aconitine binds with high affinity to site 2 of the open state of voltage-gated sodium channels in excitable tissues like the myocardium and neurons.[17] This binding prevents the channel from inactivating, leading to a persistent influx of sodium ions and prolonged depolarization of the cell membrane.[17] This disruption of normal action potential generation is the basis for the cardiotoxic and neurotoxic effects of these alkaloids.



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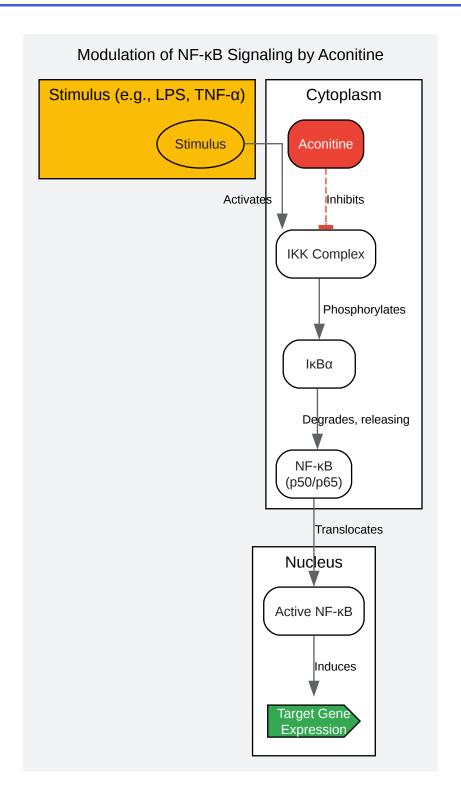


Aconitine's interaction with voltage-gated sodium channels.

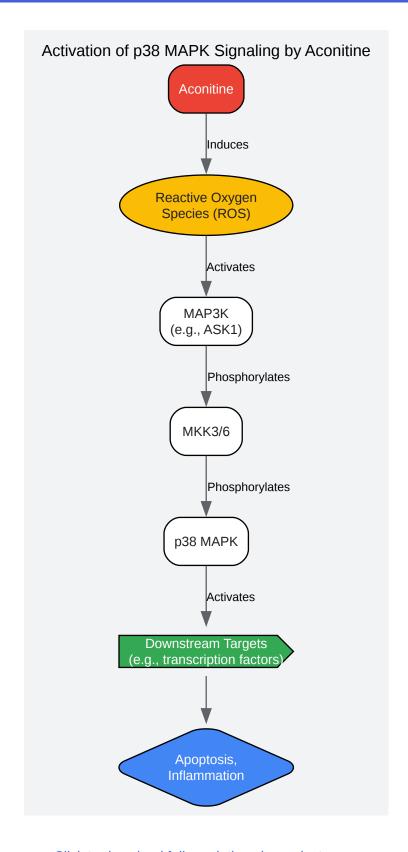
NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and cell survival. Aconitine has been shown to modulate this pathway, which may contribute to its anti-inflammatory and anticancer effects.[19][20] Aconitine can inhibit the activation of NF-κB, leading to a decrease in the expression of pro-inflammatory cytokines and pro-survival proteins.[19]









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